Product packaging for 1-Chloro-4-(2-phenylethyl)benzene(Cat. No.:CAS No. 14310-22-6)

1-Chloro-4-(2-phenylethyl)benzene

Cat. No.: B13982785
CAS No.: 14310-22-6
M. Wt: 216.70 g/mol
InChI Key: WZTJFRVXSHGGEF-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-phenylethyl)benzene is an organic compound with the molecular formula C14H13Cl and a molecular weight of 216.71 g/mol . It is characterized as a white to yellow solid with an experimental melting point range of 49 to 53 °C and a predicted boiling point of 289.9±9.0 °C at 760 Torr . The compound's density is predicted to be 1.111±0.06 g/cm³ at 20 °C . As a derivative of benzene with chloro and phenylethyl substituents, this compound serves as a valuable synthetic intermediate and building block in organic chemistry research. It is particularly useful in materials science for the exploration of liquid crystals and polymers, as well as in pharmaceutical research for the synthesis of more complex molecules. The solid should be stored sealed in a dry environment at room temperature . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Cl B13982785 1-Chloro-4-(2-phenylethyl)benzene CAS No. 14310-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14310-22-6

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

1-chloro-4-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

WZTJFRVXSHGGEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl

Origin of Product

United States

Context and Significance Within Substituted Bibenzyl Chemical Space

Substituted bibenzyls, including 1-Chloro-4-(2-phenylethyl)benzene, represent a structurally intriguing and pharmacologically significant class of phytochemicals. nih.gov These compounds are characterized by two phenyl groups connected by an ethane (B1197151) moiety, a core structure that allows for diverse functionalization. nih.gov The substitution patterns on the aromatic rings, such as the placement of hydroxyl and methoxy (B1213986) groups, play a crucial role in modifying the molecule's polarity, chemical reactivity, and biological activity. nih.gov This structural diversity makes the bibenzyl scaffold a valuable platform in medicinal chemistry and materials science. nih.govlifechemicals.com

Bibenzyls are naturally occurring compounds found in various plants, including orchids and bryophytes, and often exhibit a range of biological activities, such as antifungal, anti-inflammatory, and neuroprotective properties. nih.govnih.govnih.gov The biosynthesis of these compounds in nature involves the shikimate and polyketide pathways. nih.gov In the laboratory, the synthesis of bibenzyl derivatives allows for the systematic exploration of structure-activity relationships, contributing to the development of new therapeutic agents and functional materials. nih.govgithub.io

Foundational Research Areas Pertaining to Halogenated Phenylethylbenzene Scaffolds

Catalytic Approaches to Carbon-Carbon Bond Formation

The formation of the ethyl bridge connecting the two aryl rings is a critical step in the synthesis of this compound. Catalytic methods, particularly those involving electrophilic aromatic substitution and transition metal-mediated cross-couplings, provide powerful tools for this transformation.

Exploration of Friedel-Crafts Alkylation Mechanisms and Regioselectivity for the Phenylethyl Moiety

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmt.com In the context of synthesizing this compound, this would typically involve the reaction of chlorobenzene (B131634) with a 2-phenylethyl electrophile, such as 2-phenylethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comvedantu.com

Mechanism: The reaction proceeds through a multi-step mechanism: mt.comvedantu.com

Formation of the Electrophile: The Lewis acid activates the alkyl halide, generating a carbocation or a highly polarized carbocation-like complex. masterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of chlorobenzene attacks the electrophile. This step is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon bearing the new substituent, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. vedantu.commasterorganicchemistry.com

Regioselectivity: The chloro group on the benzene (B151609) ring is an ortho-, para-directing deactivator. libretexts.org The directing effect is governed by a balance of two factors:

Inductive Effect: The electronegative chlorine atom withdraws electron density from the ring, deactivating it towards electrophilic attack compared to benzene. libretexts.org

Resonance Effect: Lone pairs on the chlorine atom can be donated to the ring, stabilizing the positive charge in the ortho and para arenium ion intermediates.

This stabilization is more significant for ortho and para attack, leading to the preferential formation of 1-chloro-2-(2-phenylethyl)benzene (B14267603) and this compound. The para isomer is often favored due to reduced steric hindrance compared to the ortho position. A significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements, although with a primary halide like 2-phenylethyl chloride, this is less of a concern than with longer-chain alkyls. masterorganicchemistry.com Another limitation is the possibility of polyalkylation, as the product can be more reactive than the starting material. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl and Aryl-Aryl Linkages (e.g., Kumada, Suzuki, Heck Variants)

Transition metal-catalyzed cross-coupling reactions offer a more versatile and often more selective alternative to Friedel-Crafts alkylation for constructing the bibenzyl core. wiley.com

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, one could envision coupling 4-chlorophenylmagnesium chloride with 2-phenylethyl bromide. A key advantage is the use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the tolerance of certain functional groups. nrochemistry.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly versatile method that couples an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.govsandiego.edu It is renowned for its high functional group tolerance and the use of non-toxic boron by-products. nih.gov A potential route to the target molecule is the coupling of 4-chlorophenylboronic acid with (2-bromoethyl)benzene. Recent advances have expanded the scope to include the coupling of benzylic halides with potassium aryltrifluoroborates, providing an effective route to methylene-linked biaryl systems. nih.govnih.gov

Table 1: Comparison of Suzuki and Kumada Coupling Reactions for Bibenzyl Synthesis

Feature Suzuki-Miyaura Coupling Kumada Coupling
Organometallic Reagent Organoboron (e.g., boronic acid) Organomagnesium (Grignard reagent)
Catalyst Palladium(0) complexes Nickel(II) or Palladium(II) complexes wikipedia.org
Functional Group Tolerance High sandiego.edu Limited organic-chemistry.org
By-products Non-toxic borates nih.gov Magnesium salts

| Reaction Conditions | Generally mild, often aqueous compatible sandiego.edu | Typically requires anhydrous solvents like THF or ether nrochemistry.com |

Heck Reaction: The Mizoroki-Heck reaction typically couples an aryl halide with an alkene. nih.gov A plausible, though indirect, route to this compound would be the palladium-catalyzed reaction of 4-chlorobromobenzene with styrene (B11656) to form 4-chloro-stilbene. nih.gov This intermediate would then require a subsequent hydrogenation step to reduce the double bond and yield the final bibenzyl product. Recent developments have focused on creating highly efficient Heck reactions, including ultra-fast methods using arenediazonium salts as starting materials. nih.govrsc.orgbeilstein-journals.org

Stereoselective Coupling Reactions for Chiral Analogs (if applicable to future derivatives)

While this compound itself is achiral, the synthesis of chiral analogues, which could be valuable for various applications, requires stereoselective methods. Asymmetric cross-coupling reactions, employing chiral ligands on the metal catalyst, are the primary strategy for achieving this. nih.gov

Asymmetric Kumada Coupling: Enantioselective Kumada couplings can be achieved using chiral ligands, such as planar chiral ferrocene (B1249389) ligands or bis-oxazoline ligands. wikipedia.orgmit.edu These methods can convert a racemic mixture of a starting material, like an α-bromoketone, into a single enantiomer of the product with high enantiomeric excess. mit.edu

Asymmetric Suzuki-Miyaura Coupling: This is a powerful tool for constructing axially chiral biaryl compounds. beilstein-journals.orgacs.org The use of chiral phosphine (B1218219) ligands, such as BINAP or chiral-bridged biphenyl (B1667301) monophosphines, in conjunction with a palladium catalyst can induce high enantioselectivity in the coupling of aryl halides with arylboronic acids. beilstein-journals.org These methods are crucial for synthesizing molecules where stereochemistry is key to their function. acs.orgrsc.org

Selective Functionalization of Aromatic Rings and Alkyl Chains

The precise installation of functional groups, particularly the chlorine atom, is another critical aspect of synthesizing the target molecule.

Regioselective Chlorination Techniques for Monohalogenated Benzene Precursors

An alternative synthetic route involves the chlorination of a bibenzyl precursor, such as 1-phenyl-2-(phenyl)ethane (bibenzyl) or a related compound. The key challenge is to control the position of chlorination.

Direct chlorination of bibenzyl would likely lead to a mixture of isomers. A more controlled approach is the chlorination of a precursor like 1-(2-phenylethyl)benzene. The phenylethyl group is an activating, ortho-, para-directing group. unizin.org Therefore, electrophilic chlorination using reagents like Cl₂ with a Lewis acid catalyst would yield a mixture of the ortho- and para-chloro isomers. The para-isomer, this compound, is generally favored due to less steric hindrance. Modern methods for regioselective halogenation often employ specific catalysts to improve yields of the desired isomer under mild, environmentally friendly conditions. researchgate.net

Electrophilic Aromatic Substitution Patterns in Substituted Bibenzyl Systems

Understanding the electrophilic aromatic substitution patterns of the final product, this compound, is important for predicting its reactivity in further functionalization. The molecule contains two distinct aromatic rings with different electronic properties.

Ring A (Chlorinated Ring): This ring is substituted with a deactivating chloro group and an activating alkyl (ethyl) bridge. wikipedia.org The chloro group is ortho-, para-directing, while the alkyl group is also ortho-, para-directing. unizin.org The positions ortho to the ethyl group (and meta to the chloro group) are the most likely sites for further substitution on this ring.

Ring B (Unsubstituted Phenyl Ring): This ring is attached to the ethyl bridge, making it an alkyl-substituted benzene. This ring is activated towards electrophilic substitution compared to unsubstituted benzene. libretexts.org

When this compound undergoes an electrophilic aromatic substitution reaction, such as nitration, the incoming electrophile will preferentially attack the more activated ring. youtube.com The unsubstituted phenyl ring (Ring B) is more activated than the chlorinated ring (Ring A). unizin.org Therefore, substitution is expected to occur primarily on Ring B, at the ortho and para positions relative to the ethyl bridge.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Ring Reactivity Directing Effect
-Cl (Chloro) Halogen Deactivating wikipedia.org Ortho, Para libretexts.org

| -CH₂CH₂R (Alkyl) | Alkyl | Activating libretexts.org | Ortho, Para libretexts.org |

Novel Synthetic Pathways and Process Optimization

The quest for more efficient and environmentally benign chemical manufacturing has driven significant innovation in synthetic methodologies. For compounds like this compound, this involves moving beyond classical batch reactions toward processes that offer greater control, higher yields, and improved sustainability metrics. Process optimization now frequently incorporates principles of green chemistry and leverages technologies like continuous flow synthesis to achieve these goals.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov In the context of synthesizing this compound and its analogues, this often means developing alternatives to traditional methods that rely on stoichiometric, non-recyclable Lewis acid catalysts like aluminum chloride (AlCl₃). libretexts.org

One significant advancement is the development of metal-free catalytic systems. A practical and environmentally benign protocol for synthesizing bibenzyl derivatives involves the C(sp³)–H–C(sp³)–H coupling of readily available methyl arenes. rsc.org This method uses potassium persulfate (K₂S₂O₈) as an oxidant under metal-free conditions, offering excellent atom economy. rsc.org The reaction demonstrates a sustainable pathway to various bibenzyl analogues, as shown by the synthesis of several derivatives from corresponding toluenes.

Table 1: Metal-Free Synthesis of Bibenzyl Analogues via C(sp³)–H Activation

Entry Starting Arene Product Yield (%)
1 Toluene Bibenzyl 82
2 4-Methylbiphenyl 4,4'-Diphenylbibenzyl 75
3 4-Chlorotoluene 4,4'-Dichlorobibenzyl 65
4 4-Bromotoluene 4,4'-Dibromobibenzyl 60

Data sourced from a study on metal-free synthesis of bibenzyls. rsc.org

Further sustainable strategies include the use of heterogeneous catalysts that can be easily recovered and reused. For instance, an indium(III) chloride/silica gel (InCl₃/SiO₂) catalyzed hydroarylation of styrenes provides a solvent-free route to 1,1-diarylalkanes, and the catalyst can be reused multiple times without significant loss of activity. organic-chemistry.org Similarly, iron oxide nanoparticles on a graphite (B72142) support have been shown to be an effective and reusable catalyst for the alkylation of arenes. organic-chemistry.org While not explicitly detailed for this compound, these methods represent sustainable platforms for the synthesis of related diaryl structures.

The biosynthesis of bibenzyls in plants, such as in Cannabis sativa, represents the ultimate green synthetic route. nih.gov In these pathways, enzymes like bibenzyl synthase construct the bibenzyl backbone from common biological precursors. nih.gov While not yet a commercially viable method for producing this specific compound, these natural pathways provide a blueprint for future biocatalytic approaches.

Flow Chemistry and Automated Synthesis Approaches

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and scalability.

While specific literature on the flow synthesis of this compound is limited, related processes have been successfully adapted to this technology. A notable example is a patented method for the gas-phase chlorination of p-methylstyrene to produce p-chloromethyl styrene, a related chemical building block. google.com This process utilizes a tubular reactor where precise control over parameters like reactant flow rate and temperature is crucial for maximizing product selectivity and conversion rates. google.com The optimization of these parameters is key to the efficiency of the flow process.

Table 2: Process Parameters for Flow Synthesis of p-Chloromethyl Styrene

Parameter Range Optimal Value
p-Methylstyrene Flow Rate 0.035–0.092 mol/min 0.07 mol/min
Molar Ratio (p-methylstyrene:Cl₂) 10:3–10:9.5 Not specified
Reaction Temperature 180–220 °C Not specified

Data sourced from a patent on the synthesis of p-chloromethyl styrene. google.com

The principles demonstrated in this example—namely, the ability to fine-tune reaction conditions to minimize byproducts and enhance yield—are directly applicable to potential flow syntheses of this compound. Automated synthesis platforms, often integrated with flow reactors, could further optimize reaction discovery and production by systematically varying reaction parameters to identify ideal conditions. However, dedicated research on automated or flow synthesis for this compound has not been extensively reported in peer-reviewed literature to date.

Mechanistic Studies of Substitution Reactions on the Chlorobenzene Moiety

The chlorine-substituted benzene ring in this compound is the primary site for substitution reactions, which can proceed through different mechanistic pathways.

Investigation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for aryl halides. However, the feasibility of SNAr on this compound is considerably influenced by the electronic nature of the phenylethyl substituent. The phenylethyl group is generally considered to be electron-donating, which deactivates the aromatic ring towards nucleophilic attack.

The accepted mechanism for SNAr involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. libretexts.org Since the phenylethyl group is electron-donating, it does not provide this necessary stabilization, rendering nucleophilic aromatic substitution on this compound challenging under standard conditions.

Recent computational and experimental studies have also provided evidence for concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step. nih.gov These concerted pathways are more likely when the reaction does not involve strongly electron-withdrawing substituents or poor leaving groups. nih.gov However, even in a concerted mechanism, the electron-donating nature of the phenylethyl group would still present an energetic barrier to the reaction.

For a successful nucleophilic substitution to occur on this substrate, forcing conditions such as high temperatures, high pressures, or the use of very strong nucleophiles or catalysts would likely be necessary.

Examination of Radical Pathways in Halogen Exchange Reactions

Halogen exchange reactions, where the chlorine atom is replaced by another halogen, can potentially proceed through radical mechanisms, particularly under photochemical or high-temperature conditions. Free-radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds when exposed to UV light. wikipedia.org This process typically involves a radical chain mechanism with initiation, propagation, and termination steps. youtube.com

While radical halogenation often targets the benzylic C-H bonds of the alkyl side chain due to the stability of the resulting benzyl (B1604629) radical, youtube.com radical attack on the aromatic ring itself to induce halogen exchange is less common but not impossible. The initiation step would involve the homolytic cleavage of a halogen molecule (e.g., Br₂) to form halogen radicals. youtube.com A propagation step could then involve the addition of a halogen radical to the chlorobenzene ring, followed by the elimination of a chlorine radical.

However, the strength of the C-Cl bond in chlorobenzene makes this process energetically demanding. Specific catalysts or initiators would likely be required to facilitate such a radical halogen exchange on the aromatic ring of this compound.

Reactivity Profile of the Phenylethyl Side Chain

The phenylethyl side chain of this compound offers a variety of reaction possibilities, including oxidation, reduction, and (de)hydrogenation, primarily centered around the ethyl bridge and the benzylic position.

Oxidative Transformations and Their Mechanistic Implications

The ethyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position. The oxidation of similar bibenzyl structures can lead to a variety of products depending on the oxidant and reaction conditions.

For instance, the oxidation of the related compound 4-chlorobenzyl alcohol to 4-chlorobenzoic acid can be achieved using oxidants like calcium hypochlorite. chemistry-online.com This suggests that under strong oxidizing conditions, the ethyl bridge of this compound could be cleaved to form 4-chlorobenzoic acid.

The selective oxidation of the benzylic C-H bonds is a key transformation. In a related study on the oxidation of 4-chlorobenzyl alcohol, various oxidants were investigated, highlighting the importance of the reaction conditions in determining the product distribution. researchgate.net The oxidation of the methylene (B1212753) groups in the ethyl bridge of this compound could potentially yield ketones, such as 1-(4-chlorophenyl)-2-phenylethanone, or, with further oxidation, lead to cleavage of the C-C bond.

The mechanism of such oxidations often involves the formation of radical intermediates at the benzylic position, which are stabilized by the adjacent aromatic ring.

Reductive Pathways of the Ethyl Bridge

The reduction of the phenylethyl side chain is less common than its oxidation. However, under specific conditions, the C-C bond of the ethyl bridge could potentially be cleaved. Catalytic reductive homocoupling of benzyl chlorides, which proceeds via radical intermediates, is a known method for forming bibenzyl structures. acs.org While this is the reverse of the reduction of the ethyl bridge, it highlights the possibility of radical-mediated C-C bond cleavage under reductive conditions.

More commonly, reduction reactions target other functional groups that might be present in derivatives of this compound. For example, the reduction of carbonyl groups or azides can be achieved using reagents like sodium borohydride, often in the presence of a catalyst. rsc.org

Hydrogenation and Dehydrogenation Studies

The phenylethyl side chain can undergo both hydrogenation and dehydrogenation reactions, which are of significant industrial interest.

Hydrogenation: The aromatic rings of this compound can be hydrogenated to their corresponding cyclohexyl derivatives. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen gas under pressure. The hydrogenation would proceed stepwise, first saturating one aromatic ring and then the other. It is also possible to selectively hydrogenate one of the rings depending on the catalyst and reaction conditions.

Dehydrogenation: The ethyl bridge can be dehydrogenated to form a stilbene (B7821643) derivative, 1-chloro-4-stilbene. This reaction is analogous to the industrial production of styrene from ethylbenzene. The dehydrogenation is typically carried out at high temperatures over a metal oxide catalyst. The mechanism involves the cleavage of C-H bonds at the ethyl bridge to form a double bond. The selective oxidation of benzylic C-H bonds is a key transformation in organic synthesis, and dehydrogenation can be considered a form of partial oxidation. researchgate.net

Catalyzed Transformations Involving this compound as Substrate or Ligand

The reactivity of this compound is significantly influenced by the presence of the chloro substituent on the aromatic ring, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the catalytic transformations of this compound is not extensively available, its reactivity can be inferred from the well-established behavior of other aryl chlorides in similar catalytic cycles. rsc.org The primary role of this compound in catalyzed transformations is as a substrate, where the carbon-chlorine bond is activated by a metal catalyst, typically palladium, to form a new bond with a coupling partner. nobelprize.org There is no readily available evidence to suggest that this compound is employed as a ligand in catalytic processes.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is often the rate-determining step. The resulting palladium(II) intermediate then undergoes transmetalation (in the case of Suzuki, Stille, and Negishi reactions) or migratory insertion (in the case of the Heck reaction), followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst, thus completing the cycle. nobelprize.orglibretexts.org

Potential Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This would result in the formation of a new carbon-carbon bond, replacing the chlorine atom with the organic group from the organoboron reagent. The general scheme for this reaction is widely applicable in the synthesis of biaryl compounds. researchgate.net

Heck Reaction: In a Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This transformation would lead to the formation of a substituted alkene, where the aryl group of this compound is added across the double bond of the alkene. mdpi.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands. libretexts.orgwikipedia.orgorganic-chemistry.org This method is a powerful tool for the synthesis of arylamines.

Sonogashira Coupling: The Sonogashira coupling would involve the reaction of this compound with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the formation of aryl-alkyne bonds.

The following tables provide a generalized overview of these potential catalyzed transformations with this compound as the substrate.

Data Tables

Table 1: Generalized Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerGeneral Product StructureCatalyst System (Typical)
Suzuki-Miyaura CouplingR-B(OH)₂4-(2-phenylethyl)biphenyl derivativesPd(0) complex, Base (e.g., Na₂CO₃, K₃PO₄)
Heck ReactionR-CH=CH₂Substituted styrenesPd(0) complex, Base (e.g., Et₃N)
Buchwald-Hartwig AminationR¹R²NHN-Aryl aminesPd complex with phosphine ligands, Base
Sonogashira CouplingR-C≡CHDi-substituted alkynesPd(0) complex, Cu(I) co-catalyst, Amine base

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 2 Phenylethyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 1-Chloro-4-(2-phenylethyl)benzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for a complete structural assignment.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic and aliphatic protons. The protons on the unsubstituted phenyl ring and the substituted chlorophenyl ring typically appear in the aromatic region (δ 7.14-7.43 ppm). docbrown.info The protons of the ethyl bridge, being in a more shielded environment, resonate upfield. The methylene (B1212753) protons adjacent to the aromatic rings will exhibit complex splitting patterns due to coupling with each other and with neighboring aromatic protons. The interpretation of these patterns, including ortho (typically 7–10 Hz) and meta (2–3 Hz) couplings, is crucial for assigning specific protons to their respective positions on the benzene (B151609) rings. wisc.edu For instance, in a para-substituted ring like that in this compound, the two sets of chemically non-equivalent aromatic protons often give rise to two distinct "doublets" or more complex multiplets depending on the electronic nature of the substituents. reddit.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbon atom bonded to the chlorine (C-Cl) will be significantly deshielded and appear at a characteristic downfield shift. The quaternary carbons and the carbons of the ethyl bridge will also have predictable chemical shift ranges. pdx.edu

Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2'/H6' (protons on chlorophenyl ring)~7.28 (d)~130.0
H3'/H5' (protons on chlorophenyl ring)~7.10 (d)~128.5
H2"/H6" (protons on phenyl ring)~7.25 (m)~128.4
H3"/H5" (protons on phenyl ring)~7.30 (m)~128.3
H4" (proton on phenyl ring)~7.20 (m)~126.0
-CH₂- (ethyl bridge)~2.90 (s)~38.0
-CH₂- (ethyl bridge)~2.90 (s)~37.5
C1' (C-Cl)-~132.0
C4' (C-CH₂)-~140.0
C1" (C-CH₂)-~141.5
C4"-~126.0

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 'm' denotes a multiplet.

Two-dimensional NMR experiments are powerful tools for unambiguously establishing the complete molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic rings and between the geminal and vicinal protons of the ethyl bridge. This helps in tracing the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signals of the ethyl bridge would show a cross-peak with their corresponding carbon signals in the HSQC spectrum. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. While less critical for a relatively flexible molecule like this compound, it can provide insights into the preferred conformations in solution by detecting through-space interactions between protons on the two aromatic rings or between the ethyl bridge protons and the aromatic protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-H stretching of the methylene groups in the ethyl bridge would appear in the 3000-2850 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically around 1090 cm⁻¹. rsc.org The substitution pattern on the benzene rings can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a para-substituted ring, a strong band around 830-800 cm⁻¹ is characteristic.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring breathing modes are often strong in the Raman spectrum.

Conformational analysis can be aided by vibrational spectroscopy. Different rotational isomers (conformers) of this compound may have slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the most stable conformations in the gas or liquid phase.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. rsc.org For this compound (C₁₄H₁₃Cl), the calculated monoisotopic mass is 216.0706 Da. nih.gov HRMS can measure this mass with high accuracy, confirming the molecular formula.

In addition to molecular weight determination, mass spectrometry provides information about the fragmentation pattern of the molecule under ionization. The fragmentation pathways can offer valuable structural clues. For this compound, common fragmentation pathways upon electron ionization (EI) would likely involve:

Benzylic cleavage: Cleavage of the C-C bond between the two methylene groups of the ethyl bridge, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺, m/z 91) and a chlorobenzyl radical, or a chlorotropylium ion and a benzyl (B1604629) radical.

Loss of a chlorine atom: Fragmentation involving the loss of a chlorine radical (Cl•) from the molecular ion.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

The relative abundances of the fragment ions in the mass spectrum provide a characteristic fingerprint of the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise positions of all atoms can be determined.

Analysis of Crystal Packing and Supramolecular Arrangements

The three-dimensional architecture of this compound and its derivatives is dictated by a complex interplay of intermolecular forces, resulting in distinct crystal packing and supramolecular assemblies. In the case of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, the asymmetric unit contains two independent molecules, both of which are situated around a center of inversion. researchgate.net This arrangement leads to an open three-dimensional structure that facilitates a rare twofold interpenetration of the 3D networks. researchgate.net The molecular packing is further characterized by the presence of specific contacts, including benzene-C—H⋯π(benzene) and Cl⋯Cl interactions. researchgate.net

In other derivatives, such as (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile, the crystal packing is governed by a combination of C—H⋯N interactions, C—Cl⋯π interactions, and π–π stacking interactions. nih.gov These interactions collectively form molecular layers. The three-dimensional packing is further reinforced by weak van der Waals forces between these layers. nih.gov Hirshfeld surface analysis of this compound highlights the prevalence of H⋯H contacts (33.6%), followed by N⋯H/H⋯N (17.2%), Cl⋯H/H⋯Cl (14.1%), and C⋯H/H⋯C (14.1%) contacts. nih.gov

The diversity in supramolecular arrangements is further exemplified by other halogenated derivatives. For instance, in one chloro-substituted compound, molecules are linked by pairs of C—Cl⋯π interactions, forming inversion dimers which are then connected into ribbons by short Cl⋯Cl contacts. nih.gov In another set of chloro and bromo derivatives, weak X⋯Cl contacts (where X is Cl or Br), C—H⋯Cl, and C—Cl⋯π interactions create sheet-like structures. nih.gov

Identification and Characterization of Hydrogen Bonding Networks and π-π Stacking Interactions

The stability and specific geometry of the crystal lattices of this compound and its derivatives are significantly influenced by hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding:

While classical hydrogen bonds (e.g., N-H···O) are prominent in some related structures, the primary hydrogen bonding motifs in many this compound derivatives involve weaker C-H···π and C-H···Cl interactions. In the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, benzene-C—H⋯π(benzene) contacts are a key feature of the molecular packing. researchgate.net

In more complex derivatives, such as 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, distinct N—H⋯O(S) hydrogen bonds lead to the formation of inversion dimers. researchgate.net An intramolecular N—H⋯Cl hydrogen bond is also observed in this particular structure. researchgate.net Another example, (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile, exhibits C—H⋯N interactions that contribute to the formation of molecular layers. nih.gov

π-π Stacking Interactions:

Aromatic-aromatic interactions, commonly referred to as π-π stacking, are a defining feature in the supramolecular assembly of these compounds. wikipedia.org These interactions can manifest in various geometries, including face-to-face and edge-to-face arrangements. researchgate.net

In the crystal structure of (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile, π–π stacking interactions with a centroid-to-centroid distance of 3.7719 (14) Å are observed, linking the molecules into layers. nih.gov The introduction of electron-withdrawing groups, such as fluorine, onto an aromatic ring can enhance π–π stacking through the creation of polarized π-systems, a phenomenon observed in phenyl-perfluorophenyl polar−π interactions. nih.gov

The following table summarizes the key intermolecular interactions observed in the crystal structures of selected derivatives:

Compound/Derivative FamilyKey Hydrogen Bonding InteractionsKey π-π Stacking and Other InteractionsReference
1-chloro-4-[2-(4-chlorophenyl)ethyl]benzeneBenzene-C—H⋯π(benzene)Cl⋯Cl contacts researchgate.net
(E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrileC—H⋯NC—Cl⋯π, π–π stacking nih.gov
4-Chloro-N-(2-chlorophenyl)benzenesulfonamideN—H⋯O(S), Intramolecular N—H⋯Cl- researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Aromatic System Characterization

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within the aromatic systems of this compound and its derivatives. The absorption of UV-Vis light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π → π* transitions associated with the benzene rings. up.ac.za

The electronic spectrum of benzene itself is characterized by two intense primary absorption bands around 180-200 nm and a weaker, secondary band near 260 nm. up.ac.za The position and intensity of these bands are sensitive to the nature and position of substituents on the benzene ring. up.ac.za

For substituted benzene derivatives, such as those related to this compound, the electronic transitions are influenced by the electronic properties of the substituents. up.ac.za In disubstituted benzenes, the relative positions of the substituents are critical in determining the extent of the shift in absorption bands. up.ac.za For instance, in 4-nitro substituted complexes with two electron-withdrawing groups in a para position, the primary band can shift to approximately 268 nm, while the secondary band may remain unshifted. up.ac.za

The UV-Vis spectra of complexes can exhibit a bathochromic (red) shift of the primary and secondary bands, indicating a change in the electronic environment upon complexation. up.ac.za For a series of complexes, the primary band was observed to shift to a range of 223 nm - 253 nm, and the secondary band shifted to 274 nm - 307 nm. up.ac.za Such shifts can also be indicative of hydrogen bonding within the complexes. up.ac.za

The following table provides an example of UV-Vis absorption data for a related compound:

CompoundExcitation Peak (nm)Emission Peak (nm)Reference
1-methyl-4-chloro-benzene277288 aatbio.com

It is important to note that for some compounds, such as Benzene, 1-chloro-4-(2-cyano-2-phenylethenyl)-, concentration information may not be available from certain databases, precluding the calculation of molar absorptivity values. nist.gov

Computational and Theoretical Investigations of 1 Chloro 4 2 Phenylethyl Benzene

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

There are no specific studies reporting Density Functional Theory (DFT) or ab initio calculations for 1-Chloro-4-(2-phenylethyl)benzene. Such calculations are fundamental to understanding the molecule's electronic nature.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Frontier Orbital Interactions)

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is absent from the scientific literature. This information is crucial for predicting the compound's reactivity, kinetic stability, and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would be instrumental in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and preferred sites for chemical attack.

Fukui Functions and Local Reactivity Descriptors for Predictive Reaction Sites

No studies have applied Fukui functions or other local reactivity descriptors to this compound. These calculations would provide quantitative predictions of the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethylene (B1197577) bridge in this compound allows for multiple conformations (rotamers). A detailed conformational analysis and mapping of its potential energy surface would be necessary to identify the most stable, low-energy structures. While studies on dichlorinated analogues have explored torsion angles and molecular packing, this specific data is missing for the mono-chloro variant.

Thermochemical Property Prediction and Reaction Energetics

Predicted thermochemical properties such as enthalpy of formation, heat capacity, and entropy for this compound, derived from computational methods, are not available. Furthermore, no data exists on the energetics of its potential chemical reactions.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations

The non-linear optical (NLO) properties of this compound have not been investigated. Calculations of its molecular polarizability and hyperpolarizability would be required to assess its potential for use in optical materials, but such research has not been conducted.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Various Phases

Molecular dynamics (MD) simulations are a powerful computational method used to investigate the time-dependent behavior of molecules and their interactions at the atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively available in public-domain literature, the principles of molecular mechanics and the existing data on analogous molecules allow for a detailed theoretical exploration of its dynamic behavior and intermolecular interactions across different phases.

The dynamic properties of this compound are dictated by the interplay of its structural components: the rigid chlorophenyl group, the flexible ethyl bridge, and the phenyl group. These simulations would typically employ a force field—a set of parameters describing the potential energy of the system—to calculate the forces between atoms and predict their motion over time.

Expected Dynamic Behavior:

In the gas phase , an isolated molecule of this compound would exhibit significant conformational flexibility. The primary dynamic process would be the rotation around the C-C single bonds of the ethyl bridge, leading to a range of torsional angles between the two aromatic rings. The molecule would continuously transition between different conformers, with the relative populations of these states determined by their respective potential energies.

In the solid phase , the molecules are arranged in a regular crystal lattice, and their dynamic behavior is largely restricted to vibrational motions about their equilibrium positions. Large-scale translational and rotational motions are absent. However, some degree of localized motion, such as the libration of the aromatic rings or small-amplitude torsional fluctuations in the ethyl bridge, might still occur, depending on the temperature and the packing efficiency of the crystal structure.

Intermolecular Interactions:

The intermolecular interactions of this compound are crucial in determining its physical properties and its behavior in condensed phases. These interactions are a combination of several types of forces:

Van der Waals Interactions: These are the dominant attractive forces and arise from temporary fluctuations in electron density, leading to induced dipoles. The large surface area of the two aromatic rings contributes significantly to these dispersion forces.

Dipole-Dipole Interactions: The presence of the chlorine atom introduces a permanent dipole moment in the molecule, with the chlorine atom being the negative end and the phenyl ring the positive end. These dipoles will tend to align in an energetically favorable manner in the condensed phases.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. These interactions can occur in either a face-to-face or an offset (parallel-displaced) arrangement.

C-H···π Interactions: The hydrogen atoms of the ethyl bridge and the aromatic rings can interact with the π-electron cloud of an adjacent aromatic ring.

Halogen Bonding: The chlorine atom can act as a Lewis acid and interact with electron-rich regions of neighboring molecules, although this is generally a weaker interaction compared to hydrogen bonding.

Insights from computational studies on similar molecules, such as 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene, have highlighted the importance of C-H···π and Cl···Cl contacts in the solid-state packing. researchgate.net These studies suggest that such interactions would also play a significant role in the condensed-phase behavior of this compound.

Hypothetical Data from Molecular Dynamics Simulations:

The following tables present hypothetical, yet plausible, data that could be obtained from MD simulations of this compound in different phases. These tables are for illustrative purposes to demonstrate the type of information that such simulations could provide.

Table 1: Illustrative Intermolecular Interaction Energies

Interaction TypeEstimated Energy Range (kJ/mol) in Liquid Phase
Van der Waals-10 to -30
Dipole-Dipole-2 to -8
π-π Stacking-5 to -15
C-H···π-1 to -5
Halogen Bonding-0.5 to -2

This table is interactive. Click on the headers to sort.

Table 2: Simulated Dynamic Properties at 298 K

PropertyGas Phase (estimated)Liquid Phase (estimated)
Rotational Correlation Time (ps)< 110 - 50
Translational Diffusion Coefficient (cm²/s)N/A10⁻⁵ - 10⁻⁶
Torsional Angle Fluctuation (degrees)± 180± 30 - 90

This table is interactive. Click on the headers to sort.

Detailed molecular dynamics simulations, using well-parameterized force fields, would be necessary to obtain precise quantitative data on the dynamic behavior and intermolecular interactions of this compound. Such studies would provide a deeper understanding of its structure-property relationships and its behavior in various environments.

Chemical Applications and Derivatization Strategies for 1 Chloro 4 2 Phenylethyl Benzene

Role as a Versatile Synthetic Building Block in the Preparation of Complex Organic Molecules

1-Chloro-4-(2-phenylethyl)benzene, also known as 4-chlorobibenzyl, serves as a valuable and versatile building block in the field of organic synthesis. Its structure, featuring a chlorinated benzene (B151609) ring connected to a phenylethyl group, provides multiple reactive sites for constructing more complex molecular architectures. The presence of the chlorine atom on the aromatic ring makes it susceptible to various nucleophilic substitution and cross-coupling reactions, while the phenylethyl moiety can be modified through reactions on the ethyl bridge or the unsubstituted phenyl ring.

The utility of this compound as a synthetic intermediate is highlighted by its application in the preparation of a range of organic molecules. For instance, it can be a precursor in multi-step syntheses of pharmaceuticals and agrochemicals. cymitquimica.com The strategic placement of the chloro group allows for regioselective transformations, a crucial aspect in the synthesis of specifically substituted aromatic compounds. pressbooks.pubopenstax.org

One common transformation involves the manipulation of the chloro substituent. For example, it can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity.

Furthermore, the ethyl bridge can be a site for functionalization. For example, oxidation reactions can introduce carbonyl or hydroxyl groups, while halogenation can add further reactive handles. The unsubstituted phenyl ring also offers a site for electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents. The ability to selectively modify different parts of the molecule makes this compound a key starting material for the synthesis of diverse and complex organic structures.

Precursor for the Synthesis of Novel Substituted Bibenzyls and Related Stilbene (B7821643)/Phenylethyne Analogs

The structural framework of this compound makes it an ideal precursor for the synthesis of substituted bibenzyls, stilbenes (1,2-diphenylethenes), and phenylethynes. wiley-vch.de These classes of compounds are of significant interest due to their presence in natural products and their wide range of applications in materials science and medicinal chemistry.

Substituted Bibenzyls:

The bibenzyl core of this compound can be further functionalized to create a library of novel substituted bibenzyls. The chlorine atom can be replaced using various cross-coupling methodologies to introduce different substituents at the 4-position of one of the phenyl rings. Additionally, the other phenyl ring can be functionalized through electrophilic aromatic substitution reactions. This allows for the systematic variation of substituents on both aromatic rings, leading to the generation of diverse bibenzyl analogs.

Stilbene Analogs:

Stilbenes, which contain a carbon-carbon double bond connecting two phenyl rings, can be synthesized from this compound through oxidation of the ethyl bridge to form a stilbene core. Subsequent functionalization of the aromatic rings can be achieved. Alternatively, stilbene analogs can be prepared through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, by first converting the ethyl group into a suitable precursor. The resulting stilbenes can exist as either (E) or (Z) isomers, each potentially exhibiting different properties. wiley-vch.de

Phenylethyne Analogs:

Phenylethyne analogs, characterized by a carbon-carbon triple bond between the two phenyl rings, can also be accessed from this compound. This transformation typically involves a two-step process: oxidation of the ethyl bridge to a double bond (stilbene), followed by further oxidation and elimination to form the alkyne. A key reaction in the synthesis of such analogs is the Sonogashira coupling, which couples a terminal alkyne with an aryl halide. ontosight.ai For example, 1-chloro-4-(phenylethynyl)benzene (B1582928) can be prepared and used as a building block for more complex structures. lookchem.com

The following table summarizes some key derivatives of this compound and their synthetic access.

Derivative Class General Structure Synthetic Approach from this compound
Substituted BibenzylsAr-CH₂-CH₂-Ar'Functionalization of the aromatic rings via cross-coupling or electrophilic substitution.
Stilbene AnalogsAr-CH=CH-Ar'Oxidation of the ethyl bridge; Wittig or Horner-Wadsworth-Emmons reactions. researchgate.net
Phenylethyne AnalogsAr-C≡C-Ar'Oxidation of the ethyl bridge to an alkyne; Sonogashira coupling. ontosight.ai

Exploration in Supramolecular Chemistry for Directed Assembly and Host-Guest Interactions

The structural characteristics of this compound and its derivatives make them interesting candidates for exploration in supramolecular chemistry. The presence of aromatic rings allows for π-π stacking interactions, which are fundamental non-covalent interactions in the formation of self-assembled structures. The chloro-substituent can participate in halogen bonding, another important directional interaction in crystal engineering and the design of supramolecular assemblies.

The directed assembly of these molecules can lead to the formation of well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The study of the crystal structures of derivatives like 4-chloro-2-nitro-1-(2-phenylethyl)benzene reveals how intermolecular forces, such as C-H···O hydrogen bonds, can direct the packing of molecules in the solid state. researchgate.net

Applications in Polymer Chemistry and Advanced Materials Science (e.g., as a Monomer for Specialty Polymers, Liquid Crystal Precursors)

The reactivity of this compound and its derivatives allows for their use as monomers in the synthesis of specialty polymers. The chloro-substituent can serve as a reactive site for polymerization reactions, such as polycondensation or cross-coupling polymerization. For instance, by creating a di-functional monomer from this compound, it can be polymerized to form novel polymers with tailored properties.

Furthermore, the rigid bibenzyl, stilbene, or phenylethyne backbones derived from this precursor are valuable components in the design of advanced materials. These rigid structures can impart desirable thermal and mechanical properties to polymers.

Derivatives of this compound, particularly those with a linear and rigid structure like 1,4-bis(phenylethynyl)benzene (B159325) analogs, are of interest as precursors for liquid crystals. nih.gov The anisotropic shape of these molecules is a key requirement for the formation of liquid crystalline phases. By carefully designing the molecular structure, including the nature and position of substituents, it is possible to control the mesomorphic properties and create materials with specific liquid crystalline behaviors. These materials have potential applications in displays, sensors, and other optoelectronic devices.

Structure Reactivity Relationship Studies of 1 Chloro 4 2 Phenylethyl Benzene and Its Analogues

Influence of Substituent Effects on the Reactivity of the Aromatic Rings

The 1-chloro-4-(2-phenylethyl)benzene molecule contains two phenyl rings, hereafter referred to as Ring A (the chlorophenyl moiety) and Ring B (the phenyl moiety). The reactivity of each ring towards electrophilic aromatic substitution is significantly modulated by the attached substituent.

The chlorine atom on Ring A exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). quora.comvedantu.com The inductive effect arises from the high electronegativity of chlorine, which pulls electron density away from the benzene (B151609) ring through the sigma bond, deactivating the ring towards attack by electrophiles compared to unsubstituted benzene. doubtnut.comlibretexts.org

However, the lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the aromatic ring through resonance. vedantu.comck12.org This resonance effect increases the electron density at the ortho and para positions relative to the meta position. Because the inductive effect is stronger than the resonance effect for halogens, the net result is deactivation of the ring. vedantu.comdoubtnut.com Nevertheless, the resonance effect directs incoming electrophiles to the ortho and para positions, making chlorine an ortho-, para-directing deactivator. wyzant.com For example, the nitration of chlorobenzene (B131634) yields a mixture of ortho- and para-nitrochlorobenzene, with the meta isomer formed in negligible amounts. msu.edu

Conversely, Ring B is attached to an ethyl group (-CH2-C6H4Cl). This alkyl group is considered an electron-donating group through an inductive effect, which pushes electron density into the ring, thereby activating it. Activating groups make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org Similar to the chloro group, the alkyl group is also an ortho-, para-director.

Therefore, a significant difference in reactivity exists between the two aromatic rings of this compound. Ring B is activated and will be the preferential site for electrophilic substitution, while Ring A is deactivated.

Table 1: Substituent Effects on the Aromatic Rings of this compound
Aromatic RingSubstituentElectronic EffectsEffect on Reactivity (vs. Benzene)Directing Influence
Ring A-Cl (Chloro)-I (Inductive) > +R (Resonance)DeactivatingOrtho, Para
Ring B-CH₂CH₂-Aryl (Alkyl)+I (Inductive)ActivatingOrtho, Para

Impact of the Alkyl Bridge Length and Branching on Overall Molecular Properties and Interactions

Increasing the length of the alkyl chain (e.g., to a propyl or butyl bridge) would enhance the molecule's flexibility and increase its surface area. This generally leads to stronger van der Waals interactions between molecules, which would be expected to raise the boiling point. The effect on the melting point is less predictable, as it also depends on how efficiently the longer, more flexible molecules can pack into a crystal lattice. Studies on other aromatic systems have shown that increasing linear alkyl chain length can facilitate the growth of long-range ordered nanostructures through a combination of π-π stacking and van der Waals forces. nih.gov

Introducing branching into the alkyl bridge, for example, by changing from a phenylethyl to a 1-phenylpropyl group, would create steric hindrance. This bulkiness can restrict the rotation around the C-C bonds of the bridge, locking the molecule into specific conformations and influencing the relative orientation of the two phenyl rings. Steric hindrance can also disrupt efficient crystal packing, potentially leading to a lower melting point compared to the linear isomer. These conformational changes can impact how the molecule interacts with biological targets or surfaces in materials science applications.

Comparative Analysis with Other Halogenated Phenylethylbenzenes and Bibenzyls

To contextualize the properties of this compound, it is useful to compare it with its non-halogenated parent, bibenzyl (1,2-diphenylethane), and its halogenated analogues (fluoro, bromo, and iodo derivatives).

In bibenzyl, both phenyl rings are activated towards electrophilic substitution by the alkyl bridge connecting them. The introduction of a halogen at the 4-position, as in this compound, deactivates one of the rings. This deactivating effect is common to all halogens. libretexts.org

The identity of the halogen, however, influences the degree of this deactivation and the reactivity of the carbon-halogen (C-X) bond itself. For electrophilic aromatic substitution, the deactivating strength is related to the halogen's electronegativity. Fluorine is the most electronegative and thus the most deactivating, while iodine is the least. Therefore, the reactivity of the halogenated ring towards electrophiles follows the order: Iodo- > Bromo- > Chloro- > Fluoro-substituted ring. libretexts.org

Conversely, for reactions that involve the cleavage of the C-X bond, such as in nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling), the reactivity order is inverted. nih.gov This reactivity is governed by the carbon-halogen bond dissociation energy, which decreases down the group. The C-I bond is the weakest, making iodinated compounds the most reactive, while the C-F bond is the strongest, rendering fluorinated compounds the least reactive. nih.gov

Table 2: Comparative Reactivity of 1-Halo-4-(2-phenylethyl)benzenes
CompoundReactivity of Halogenated Ring (Electrophilic Substitution)Reactivity of C-X Bond (e.g., Cross-Coupling)Directing Effect of Halogen
1-Fluoro-4-(2-phenylethyl)benzeneLowest (Most Deactivated)LowestOrtho, Para
This compoundLowLowOrtho, Para
1-Bromo-4-(2-phenylethyl)benzeneMediumMediumOrtho, Para
1-Iodo-4-(2-phenylethyl)benzeneHighest (Least Deactivated)HighestOrtho, Para
Bibenzyl (Parent Compound)N/A (Ring is Activated)N/AN/A

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-Chloro-4-(2-phenylethyl)benzene, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling or hydrogenation of alkynyl precursors. For example, stereoselective semi-hydrogenation of 1-Chloro-4-(phenylethynyl)benzene using chromium catalysts (e.g., Cr(CO)₃) under mild H₂ pressure (1–5 bar) yields controlled reduction to the ethyl group. Optimize efficiency by tuning catalyst loading (0.5–2 mol%), solvent polarity (e.g., THF vs. DCM), and temperature (25–60°C) to minimize over-reduction or isomerization .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : Use ¹H-NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.2–7.4 ppm, multiplet) and the phenylethyl chain (δ 2.8–3.1 ppm for CH₂ adjacent to benzene, δ 1.2–1.6 ppm for terminal CH₃). ¹³C-NMR (100 MHz) resolves the chloro-substituted aromatic carbons (δ 125–135 ppm) and aliphatic carbons (δ 30–40 ppm). DEPTQ experiments differentiate CH₃, CH₂, and quaternary carbons. Compare with reference spectra of analogous compounds (e.g., 1-Chloro-4-(phenylethynyl)benzene) to validate assignments .

Advanced Research Questions

Q. What strategies mitigate stereochemical complications during catalytic hydrogenation of alkynyl precursors to this compound?

  • Methodological Answer : Chromium catalysts (e.g., Cr(CO)₃ with N-heterocyclic carbene ligands) enable stereoretentive hydrogenation of alkynes to cis-alkenes, which are further hydrogenated to the ethyl group. Control selectivity by modifying ligand steric bulk (e.g., IPr vs. IMes ligands) and reaction time to avoid over-hydrogenation. Monitor intermediates via GC-MS or in-situ IR spectroscopy to track conversion .

Q. How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Use OECD 307 guidelines for soil degradation studies: incubate the compound in loamy soil (20°C, 60% water-holding capacity) and quantify residues via LC-MS/MS over 60 days. Assess bioaccumulation using in vitro assays with human hepatocyte models (HepG2) to measure logP (octanol-water partition coefficient) and bioconcentration factors (BCF). Compare with structurally similar environmental toxins like p,p-DDE, which shows logP ~6.5 and BCF >10,000 in avian species .

Q. What in vitro assays are suitable for probing the estrogenic activity of chlorinated benzene derivatives?

  • Methodological Answer : Perform competitive binding assays with human estrogen receptor alpha (hERα) or alligator ERα (aERα) to measure IC₅₀ values. Incubate this compound (0.1–100 µM) with ³H-labeled 17β-estradiol and recombinant ERα. Calculate relative binding affinity (RBA) as (IC₅₀ of estradiol / IC₅₀ of compound) × 100. Note species-specific differences; for example, p,p-DDE exhibits 10-fold higher affinity for aERα than hERα .

Q. How can polymorphic forms of this compound derivatives be characterized for pharmaceutical relevance?

  • Methodological Answer : Screen for polymorphism via solvent recrystallization (e.g., ethanol, acetonitrile) and analyze crystals using PXRD and DSC. For hydrates (e.g., glucopyranosyl derivatives), conduct variable-temperature XRD to study lattice stability. Compare dissolution rates in simulated gastric fluid (pH 1.2) to assess bioavailability differences between polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.